3-[(3-Iodophenyl)methoxy]benzonitrile
Description
3-[(3-Iodophenyl)methoxy]benzonitrile is a benzonitrile derivative characterized by a 3-iodophenyl methoxy substituent attached to the benzonitrile core. This compound’s structural features make it relevant in medicinal chemistry, particularly in targeting proteins with hydrophobic pockets or halogen-bonding residues.
Properties
IUPAC Name |
3-[(3-iodophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXMYMAIGFBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)COC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodophenyl)methoxy]benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-iodobenzyl alcohol with 3-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile derivatives . specific industrial methods for this compound are less documented and may involve similar principles adapted for the specific substituents.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Iodophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The benzonitrile group can be reduced to corresponding amines or oxidized to carboxylic acids.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Products include carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
3-[(3-Iodophenyl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-[(3-Iodophenyl)methoxy]benzonitrile largely depends on its application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring.
Comparison with Similar Compounds
Substituent Effects on Binding Affinity and Selectivity
Benzonitrile derivatives exhibit diverse biological activities depending on substituent patterns:
- Compound 5FB (): 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile binds to estrogen-related receptor alpha (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions. Its trifluoromethyl group enhances lipophilicity, while the thiazolidinone ring contributes to conformational rigidity. This compound’s similarity to 3-[(3-Iodophenyl)methoxy]benzonitrile lies in the benzonitrile core and methoxy substituent, but the iodine vs. trifluoromethyl group alters binding kinetics .
- MR837 and BI-9321 (): Replacement of BI-9321’s quinoline ring with a benzonitrile group (as in MR837) improved selectivity for NSD2-PWWP1 over NSD3-PWWP1. The benzonitrile’s nitrile group forms hydrogen bonds with Gly268/Asp269 in NSD2, while methoxy substitution (e.g., compound 5, IC50 = 4.44 µM) enhances affinity by interacting with Tyr232. This highlights the importance of methoxy positioning, a feature shared with this compound .
Structural Diversity in Benzonitrile Derivatives
The table below compares substituents, molecular weights, and applications of key analogs:
Key Findings and Trends
Substituent Positioning : Methoxy groups enhance binding in NSD2 inhibitors (e.g., compound 5) and ERRα ligands (5FB), suggesting this compound’s methoxy may similarly stabilize interactions .
Halogen Effects : Iodine’s large atomic radius may improve selectivity in kinase targets (as seen in c-Met inhibitors) compared to smaller halogens like chlorine .
Versatility : Benzonitrile derivatives are adaptable to diverse targets (enzymes, proteases, receptors) through strategic substitution, as shown in SARS-CoV-2 Mpro inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
